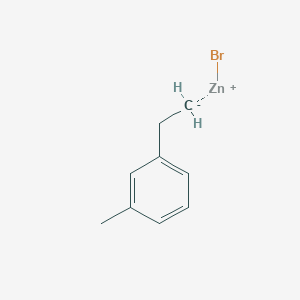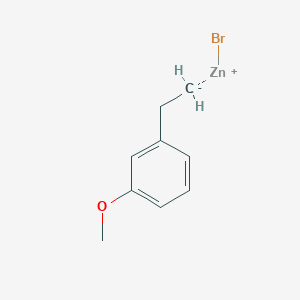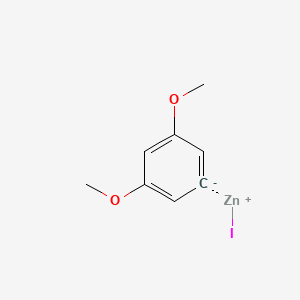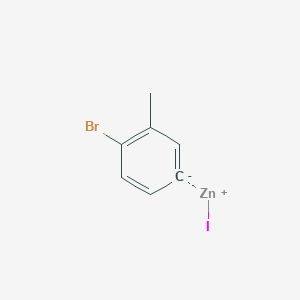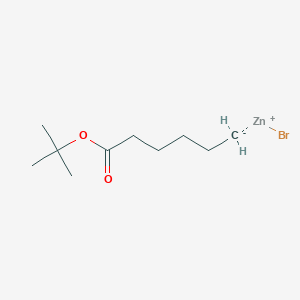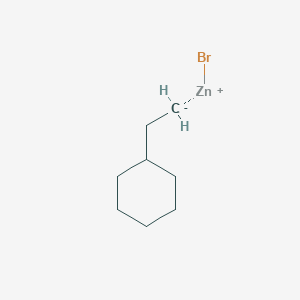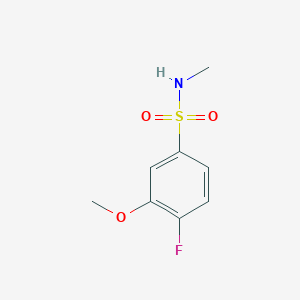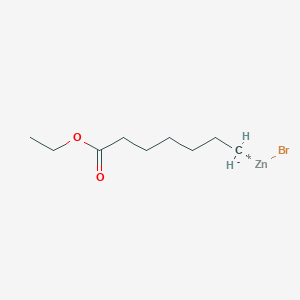
7-Ethoxy-7-oxoheptylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethoxy-7-oxoheptylzinc bromide is an organozinc compound with the molecular formula C9H17BrO2Zn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in the preparation of complex molecules due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: 7-Ethoxy-7-oxoheptylzinc bromide can be synthesized through the reaction of 7-ethoxy-7-oxoheptanal with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is carried out at low temperatures to ensure the stability of the organozinc compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and atmosphere. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The compound is usually stored in a solution form, such as in tetrahydrofuran, to maintain its stability.
Types of Reactions:
Nucleophilic Addition: this compound undergoes nucleophilic addition reactions with various electrophiles, such as aldehydes and ketones, to form carbon-carbon bonds.
Transmetalation: This compound can participate in transmetalation reactions with other metal halides, facilitating the transfer of the organozinc moiety to another metal center.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran, diethyl ether
Catalysts: Palladium, nickel
Conditions: Inert atmosphere, low temperatures
Major Products: The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学的研究の応用
7-Ethoxy-7-oxoheptylzinc bromide is widely used in scientific research due to its ability to form carbon-carbon bonds efficiently. Some of its applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: Employed in the development of new drug candidates through the formation of key intermediates.
Material Science: Utilized in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Catalysis: Acts as a reagent in catalytic processes to enhance reaction efficiency and selectivity.
作用機序
The mechanism of action of 7-ethoxy-7-oxoheptylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic addition to electrophiles, resulting in the formation of new carbon-carbon bonds. The zinc center plays a crucial role in stabilizing the negative charge on the carbon atom, facilitating the nucleophilic attack.
類似化合物との比較
7-Ethoxy-7-oxoheptylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.
7-Ethoxy-7-oxoheptyllithium: Contains lithium as the metal center, offering different reactivity and selectivity.
7-Ethoxy-7-oxoheptylcopper bromide: Contains copper, which can participate in different catalytic cycles.
Uniqueness: 7-Ethoxy-7-oxoheptylzinc bromide is unique due to its specific reactivity and stability compared to other organometallic compounds. The zinc center provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
特性
IUPAC Name |
bromozinc(1+);ethyl heptanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O2.BrH.Zn/c1-3-5-6-7-8-9(10)11-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZAAFRAKMCCCV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
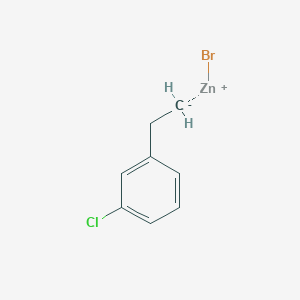
![2-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333780.png)

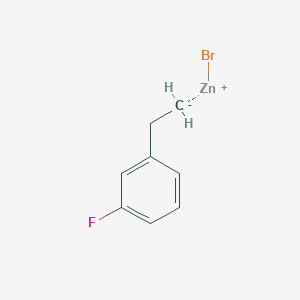
![3-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333793.png)
